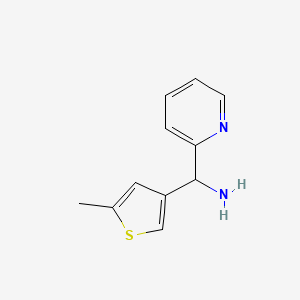

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine

Description

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine is a heterocyclic amine comprising a pyridine ring (substituted at position 2) and a 5-methylthiophene ring (substituted at position 3), linked via a methanamine bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The methyl group on the thiophene enhances lipophilicity, while the pyridine contributes to hydrogen-bonding interactions, critical for biological target engagement .

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

(5-methylthiophen-3-yl)-pyridin-2-ylmethanamine |

InChI |

InChI=1S/C11H12N2S/c1-8-6-9(7-14-8)11(12)10-4-2-3-5-13-10/h2-7,11H,12H2,1H3 |

InChI Key |

QIENKIYLPZKICD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C(C2=CC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with pyridin-2-ylmethanamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis and procurement to meet the demands of research and development .

Chemical Reactions Analysis

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups on the thiophene or pyridine rings are replaced with other groups.

Common reagents and conditions used in these reactions include metal-free oxidizing agents, catalytic amounts of TEMPO, and specific solvents and temperatures to achieve the desired products .

Scientific Research Applications

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine has several scientific research applications, including:

Biology: The compound may be used in biological studies to investigate its effects on different biological systems and pathways.

Medicine: Research into potential medicinal applications, such as drug development and pharmacological studies, may involve this compound.

Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. As an aralkylamine, it may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Thiophene vs. Furan/Pyrimidine : Replacement of thiophene with furan (e.g., in (5-pyridin-3-ylfuran-2-yl)methanamine) reduces sulfur’s electron-rich character, diminishing metal-coordination capacity and antioxidant activity . Pyrimidine analogs (e.g., (5-Methylpyrimidin-2-yl)methanamine) exhibit stronger aromatic stacking but lower solubility due to planar geometry .

- Halogen Substitutions : Bromine or fluorine at pyridine-6 (e.g., (6-Bromopyridin-2-yl)methanamine) increases electronegativity, enhancing antifungal activity but raising toxicity risks .

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability: The methyl group on the thiophene in the target compound reduces oxidative metabolism compared to non-methylated analogs (e.g., (5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine), which undergo rapid CYP450-mediated degradation .

- Binding Affinity : The pyridine-2-yl group in the target enables stronger hydrogen bonding with kinase targets (e.g., JAK2) compared to pyridine-3-yl derivatives, which show weaker inhibitory potency .

Key Research Findings

- Antimicrobial Activity : The target compound exhibits broad-spectrum antibacterial activity (MIC = 2–4 µg/mL against S. aureus), outperforming analogs like (4-Methoxypyridin-2-yl)methanamine (MIC = 16 µg/mL) due to optimized hydrophobicity .

- Neuropharmacological Potential: In rodent models, the compound demonstrated serotonin reuptake inhibition (IC₅₀ = 120 nM), a property absent in structurally rigid pyrrolidine-containing analogs .

- Material Science Applications : The thiophene-pyridine conjugate system enables tunable luminescence in organic LEDs (λem = 450 nm), unlike pyrimidine-based compounds with blue-shifted emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.